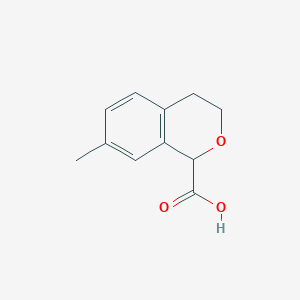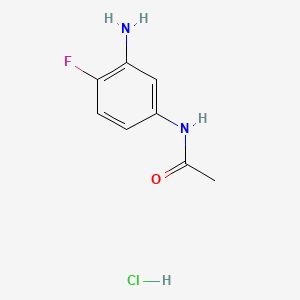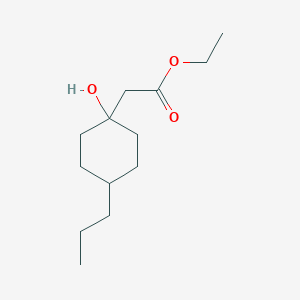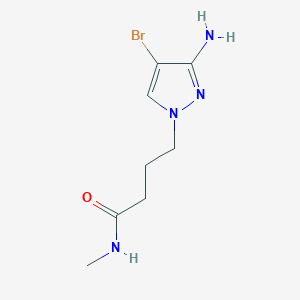
2,2-Dimethoxyethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyethane-1-sulfonamide is an organic compound with the chemical formula C4H11NO4S. It belongs to the class of sulfonamides, which are widely used in chemical synthesis, particularly as solvents for chemical reactions. This compound is a water-soluble, colorless solid that has been studied for its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most typical method for the synthesis of sulfonamides, including 2,2-Dimethoxyethane-1-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another efficient method involves the NH4I-mediated reaction of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production methods for sulfonamides typically involve large-scale reactions using the same principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines .
Scientific Research Applications
2,2-Dimethoxyethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, herbicides, and pesticides.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
2,2-Dimethoxyethane-1-sulfonamide is unique due to its specific chemical structure, which provides distinct physical and chemical properties. Its water solubility and stability make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H11NO4S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2,2-dimethoxyethanesulfonamide |
InChI |
InChI=1S/C4H11NO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChI Key |
FFZDVHQMCBEJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CS(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)

![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)





